- Synthesis of gem-difluorocyclopentane/hexane building blocksJournal of Fluorine Chemistry, 2017, 199, 60-66,
Cas no 921602-83-7 (2,2-difluorocyclohexan-1-amine hydrochloride)

2,2-difluorocyclohexan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Difluorocyclohexanamine hydrochloride
- 2,2-Difluorocyclohexamine hydrochloride
- 2,2-difluorocyclohexan-1-amine,hydrochloride
- 2,2-Difluorocyclohexylamine hydrochloride
- 2,2-difluorocyclohexan-1-amine hydrochloride
- 2,2-Difluorocyclohexanaminehydrochloride
- MB10649
- MFCD28502321
- EN300-104701
- AKOS016007432
- DTXSID60735785
- 2,2-Difluorocyclohexan-1-Amine HCl
- MFCD12755814
- AS-65126
- SY043069
- 2,2-difluorocyclohexan-1-amine;hydrochloride
- 2,2-DIFLUOROCYCLOHEXANAMINE HCL
- 921602-83-7
- Z1415893909
- 2,2-Difluorocyclohexan-1-amine--hydrogen chloride (1/1)
- F9994-0007
- MFCD11878024
- MFCD28502322
- SB17599
- SY099608
- DB-329532
- SB17600
- SY099609
-
- MDL: MFCD11878024
- Inchi: 1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(6)9;/h5H,1-4,9H2;1H
- InChI Key: INIHWKPDAPMHQD-UHFFFAOYSA-N
- SMILES: Cl.FC1(C(N)CCCC1)F
Computed Properties
- Exact Mass: 171.0626334g/mol
- Monoisotopic Mass: 171.0626334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 103
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
2,2-difluorocyclohexan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D960601-100mg |
2,2-DIFLUOROCYCLOHEXANAMINE HYDROCHLORIDE |
921602-83-7 | 95% | 100mg |
$105 | 2024-06-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN0715-1-25G |
2,2-difluorocyclohexan-1-amine hydrochloride |
921602-83-7 | 97% | 25g |
¥ 20,710.00 | 2023-04-13 | |
Enamine | EN300-104701-0.5g |
2,2-difluorocyclohexan-1-amine hydrochloride |
921602-83-7 | 95.0% | 0.5g |
$170.0 | 2025-02-21 | |
TRC | D526233-100mg |
2,2-Difluorocyclohexanamine hydrochloride |
921602-83-7 | 100mg |
$ 185.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D960601-1g |
2,2-DIFLUOROCYCLOHEXANAMINE HYDROCHLORIDE |
921602-83-7 | 95% | 1g |
$255 | 2024-06-06 | |
Enamine | EN300-104701-500mg |
2,2-difluorocyclohexan-1-amine hydrochloride |
921602-83-7 | 95.0% | 500mg |
$270.0 | 2022-02-28 | |
Enamine | EN300-104701-2500mg |
2,2-difluorocyclohexan-1-amine hydrochloride |
921602-83-7 | 95.0% | 2500mg |
$548.0 | 2022-02-28 | |
TRC | D526233-10mg |
2,2-Difluorocyclohexanamine hydrochloride |
921602-83-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1298542-1G |
2,2-difluorocyclohexan-1-amine hydrochloride |
921602-83-7 | 97% | 1g |
$270 | 2024-07-21 | |
eNovation Chemicals LLC | Y1298542-5G |
2,2-difluorocyclohexan-1-amine hydrochloride |
921602-83-7 | 97% | 5g |
$965 | 2024-07-21 |
2,2-difluorocyclohexan-1-amine hydrochloride Production Method
Production Method 1
Production Method 2
- Preparation of triazaspirodecenones as β-secretase inhibitors for the treatment of Alzheimer's disease., World Intellectual Property Organization, , ,
Production Method 3
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors, United States, , ,
2,2-difluorocyclohexan-1-amine hydrochloride Raw materials
- N-(2,2-Difluorocyclohexyl)-2,2,2-trifluoroacetamide
- tert-butyl 2,2-difluorocyclohexylcarbamate
- Benzyl (2,2-difluorocyclohexyl)carbamate
2,2-difluorocyclohexan-1-amine hydrochloride Preparation Products
2,2-difluorocyclohexan-1-amine hydrochloride Related Literature
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
Additional information on 2,2-difluorocyclohexan-1-amine hydrochloride
2,2-Difluorocyclohexan-1-Amine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 921602-83-7, known as 2,2-difluorocyclohexan-1-amine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of cyclohexanamine, with two fluorine atoms substituted at the 2-position of the cyclohexane ring, and it exists in its hydrochloride salt form. The unique structure of this compound makes it a valuable tool in various applications, particularly in drug discovery and development.
Recent studies have highlighted the potential of 2,2-difluorocyclohexan-1-amine hydrochloride as a building block for constructing bioactive molecules. Its fluorinated structure confers it with distinct electronic properties, which are highly desirable in medicinal chemistry for enhancing drug potency and selectivity. The fluorine atoms at the 2-position of the cyclohexane ring not only contribute to the molecule's stability but also enable it to participate in various chemical reactions, such as nucleophilic substitutions and cyclizations.
The synthesis of 2,2-difluorocyclohexan-1-amine hydrochloride involves a multi-step process that typically begins with the fluorination of cyclohexanamine derivatives. Researchers have explored various methods to optimize this synthesis, including the use of electrophilic fluorination agents and transition metal-catalyzed coupling reactions. These advancements have not only improved the yield and purity of the compound but also opened up new avenues for its application in complex molecule construction.
In terms of applications, 2,2-difluorocyclohexan-1-amine hydrochloride has shown promise in the development of novel therapeutics targeting various diseases. For instance, its derivatives have been investigated for their potential as kinase inhibitors, which are crucial in treating cancer and inflammatory disorders. The ability of this compound to modulate enzyme activity makes it a valuable lead compound for further optimization in drug design.
Moreover, the hydrochloride salt form of this compound plays a significant role in its pharmacokinetic properties. The hydrochloride salt ensures optimal solubility and bioavailability, which are critical factors for drug delivery systems. Recent research has focused on understanding the relationship between the salt form and its pharmacokinetic profile, paving the way for more effective drug formulations.
Another area where 2,2-difluorocyclohexan-1-amine hydrochloride has demonstrated potential is in peptide synthesis and medicinal chemistry libraries. Its unique structure allows it to serve as a versatile linker or side chain modifier in peptide-based drugs, enhancing their therapeutic potential. The integration of this compound into medicinal chemistry libraries has significantly expanded the diversity of compounds available for screening against various disease targets.
Looking ahead, the continued exploration of 2,2-difluorocyclohexan-1-amine hydrochloride is expected to yield further insights into its utility across diverse chemical and biological systems. Its role as a key intermediate in complex molecule synthesis positions it as an essential component in advancing modern drug discovery efforts.
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